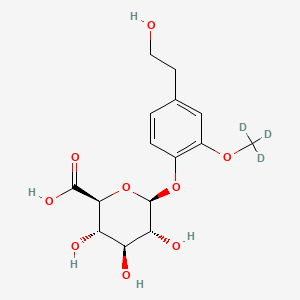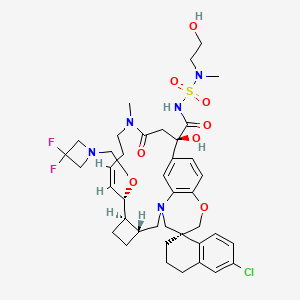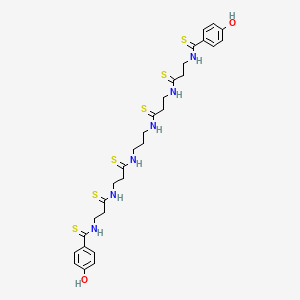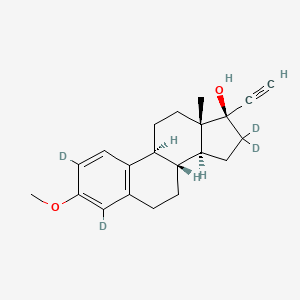
Mestranol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mestranol-d4 is a deuterium-labeled derivative of mestranol, a synthetic estrogen used in oral contraceptives. Mestranol itself is a prodrug that is converted to ethinyl estradiol in the body, which is the active form. This compound is primarily used in scientific research as a stable isotope-labeled compound for tracing and quantification in various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mestranol-d4 involves the incorporation of deuterium atoms into the mestranol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Mestranol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to ethinyl estradiol.
Reduction: Reduction of the ethynyl group.
Substitution: Reactions involving the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Ethinyl estradiol.
Reduction: Reduced derivatives of mestranol.
Substitution: Various substituted mestranol derivatives.
Applications De Recherche Scientifique
Mestranol-d4 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving estrogen receptor interactions and hormonal pathways.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug behavior in the body.
Industry: Applied in the development of new contraceptive formulations and hormone replacement therapies
Mécanisme D'action
Mestranol-d4, like mestranol, is a prodrug that is converted to ethinyl estradiol in the liver. Ethinyl estradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Mestranol-d4 can be compared with other synthetic estrogens such as:
Ethinyl estradiol: The active form of mestranol.
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Estrone sulfate: A naturally occurring estrogen used in various therapeutic applications.
Estriol dihemisuccinate: A synthetic estrogen with specific clinical uses.
Stilbestrol: A synthetic nonsteroidal estrogen.
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantification studies, providing insights into the pharmacokinetics and metabolism of estrogenic compounds .
Propriétés
Formule moléculaire |
C21H26O2 |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i6D,12D2,13D |
Clé InChI |
IMSSROKUHAOUJS-AGSOYQHSSA-N |
SMILES isomérique |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OC)[2H] |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


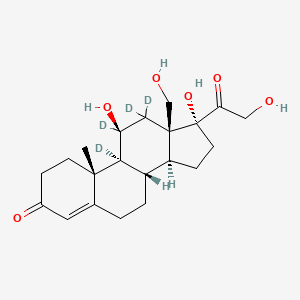



![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
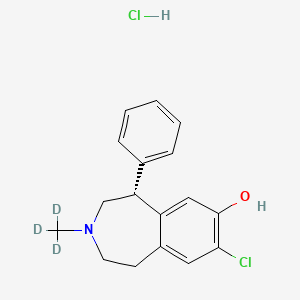



![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
